4-Quinolinamine, 7-chloro-N-(3-(4-((di-2-pyridinylmethyl)amino)-1-piperidinyl)propyl)-
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Overview
Description
DM-1157 is a small molecule drug initially developed by the National Institute of Allergy and Infectious Diseases. It is a DNA intercalator, meaning it inserts itself between DNA base pairs, disrupting the DNA structure and function. This compound has shown promise in treating infectious diseases, particularly malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DM-1157 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization.
Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 7-position.
Substitution Reaction: The chlorinated quinoline is reacted with a piperidine derivative to introduce the piperidine ring.
Final Coupling: The final step involves coupling the piperidine derivative with a bis(pyridin-2-yl)methylamine to form the complete DM-1157 molecule.
Industrial Production Methods
Industrial production of DM-1157 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions and minimize side products.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
DM-1157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the piperidine ring.
Substitution: The chlorine atom in the quinoline core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of DM-1157 with modified functional groups, which can have different biological activities .
Scientific Research Applications
DM-1157 has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its potential to disrupt DNA processes in various organisms, including parasites and bacteria.
Medicine: Primarily researched as an antimalarial drug, showing efficacy in overcoming resistance to traditional antimalarial drugs like chloroquine.
Industry: Potential applications in developing new therapeutic agents for infectious diseases .
Mechanism of Action
DM-1157 exerts its effects by intercalating into DNA, disrupting the normal function of the DNA molecule. This intercalation prevents the replication and transcription of DNA, leading to the death of the target organism. The primary molecular targets are the DNA base pairs, and the pathways involved include the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
DM-1157 is unique compared to other DNA intercalators due to its specific structure and ability to overcome resistance to chloroquine. Similar compounds include:
Chloroquine: An antimalarial drug that also intercalates into DNA but has faced resistance issues.
Quinacrine: Another DNA intercalator with similar mechanisms but different structural features.
Acridine Orange: A compound used in research for its DNA intercalating properties
DM-1157 stands out due to its enhanced efficacy and ability to overcome resistance, making it a promising candidate for further development .
Properties
CAS No. |
1239953-66-2 |
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Molecular Formula |
C28H31ClN6 |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
7-chloro-N-[3-[4-(dipyridin-2-ylmethylamino)piperidin-1-yl]propyl]quinolin-4-amine |
InChI |
InChI=1S/C28H31ClN6/c29-21-8-9-23-24(10-16-33-27(23)20-21)30-15-5-17-35-18-11-22(12-19-35)34-28(25-6-1-3-13-31-25)26-7-2-4-14-32-26/h1-4,6-10,13-14,16,20,22,28,34H,5,11-12,15,17-19H2,(H,30,33) |
InChI Key |
QRCZXFIANKOFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(C2=CC=CC=N2)C3=CC=CC=N3)CCCNC4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
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